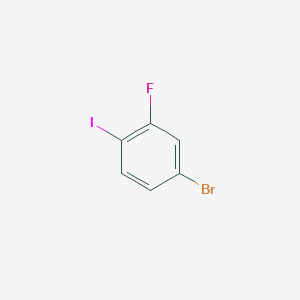

4-Bromo-2-fluoro-1-iodobenzene

説明

Significance of Polyhalogenated Aryl Systems in Synthetic Transformations

Polyhalogenated aryl systems are aromatic compounds bearing multiple halogen substituents. Their importance in synthetic organic chemistry stems from the ability of each halogen atom to participate in a wide array of chemical reactions, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions, often catalyzed by transition metals, are the cornerstone of modern drug discovery and materials science. mdpi.com

The presence of multiple halogens on a single aromatic ring allows for a modular approach to synthesis. acs.org Chemists can selectively functionalize one halogen site while leaving the others intact for subsequent reactions. This "selective functionalization" is a powerful strategy for building complex molecules with a high degree of precision and efficiency. netascientific.com The differential reactivity of the various carbon-halogen bonds is key to this selectivity.

Overview of Halogen Orthogonality and Reactivity Profiles in 4-Bromo-2-fluoro-1-iodobenzene

The concept of "halogen orthogonality" is central to the utility of this compound. This principle refers to the differential reactivity of the carbon-iodine (C-I), carbon-bromine (C-Br), and carbon-fluorine (C-F) bonds, which allows them to be addressed independently in chemical reactions. In the context of transition metal-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order C-I > C-Br > C-Cl > C-F. beilstein-journals.org This trend is attributed to the decreasing bond dissociation energy down the halogen group.

In this compound, the C-I bond is the most reactive and will typically undergo oxidative addition to a low-valent transition metal catalyst under milder conditions than the C-Br bond. gelest.com This allows for selective coupling at the iodine-bearing position. Subsequently, under more forcing reaction conditions, the C-Br bond can be activated for a second coupling reaction. nih.gov The C-F bond, being the strongest, is generally the least reactive in these types of transformations and often remains intact, although its activation is an area of active research. beilstein-journals.org

The fluorine atom also exerts a significant electronic influence on the benzene (B151609) ring. Due to its high electronegativity, it acts as an inductive electron-withdrawing group, which can influence the reactivity of the other halogen sites. libretexts.orgquora.com Conversely, through resonance, it can donate a lone pair of electrons to the ring. aakash.ac.inquora.com This interplay of electronic effects adds another layer of complexity and opportunity for controlling reaction outcomes.

Historical Context and Evolution of Research on Trihalogenated Benzenes

The study of halogenated benzenes dates back to the 19th century, with initial discoveries laying the groundwork for understanding their fundamental properties. iptsalipur.org The development of electrophilic aromatic substitution reactions provided the first reliable methods for their synthesis. numberanalytics.com Early research focused on understanding the directive effects of halogen substituents on further substitution reactions. aakash.ac.in

The advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, revolutionized the use of aryl halides in synthesis. mdpi.com This led to a surge in interest in polyhalogenated systems, as chemists began to explore the potential for sequential and site-selective functionalization.

More recently, research on trihalogenated benzenes like this compound has been driven by the need for sophisticated building blocks in the synthesis of pharmaceuticals and other functional materials. netascientific.comossila.com The unique reactivity profile of this compound makes it a valuable tool for creating diverse molecular libraries and for the late-stage functionalization of complex molecules. The ongoing development of new catalytic systems continues to expand the synthetic possibilities offered by these versatile molecules. orgsyn.org

Below is a table summarizing the key properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₆H₃BrFI | chemicalbook.inthermofisher.comnih.gov |

| Molecular Weight | 300.90 g/mol | chemicalbook.inthermofisher.com |

| Melting Point | 48-51 °C | chemicalbook.inchemicalbook.com |

| Boiling Point | 243.9 ± 20.0 °C (Predicted) | chemicalbook.in |

| CAS Number | 105931-73-5 | chemicalbook.innih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-2-fluoro-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFI/c7-4-1-2-6(9)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMZKCQCINEBEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369143 | |

| Record name | 1-Bromo-3-fluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105931-73-5 | |

| Record name | 4-Bromo-2-fluoro-1-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105931-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Brom-3-fluor-4-iodbenzol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105931735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-3-fluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-fluoro-1-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 Fluoro 1 Iodobenzene

Precursor-Based Synthesis Strategies

These strategies rely on commercially available or readily synthesized precursors, upon which the desired halogen atoms are installed in a controlled manner. The success of these methods hinges on understanding the directing effects of the substituents and optimizing reaction conditions.

Regioselective halogenation is fundamental to the synthesis of specifically substituted benzene (B151609) rings. The directing effects of the substituents on the aromatic ring guide the incoming electrophile to a particular position. In the case of precursors to 4-bromo-2-fluoro-1-iodobenzene, the existing halogens and other functional groups dictate the position of subsequent halogenation.

Key factors influencing regioselectivity include:

Directing Effects : Fluorine is an ortho-, para-directing deactivator. Bromine and iodine are also ortho-, para-directing deactivators. The interplay between these groups and any activating groups present on the precursor is crucial.

Steric Hindrance : Bulky substituents can prevent halogenation at adjacent positions, favoring more accessible sites.

Reaction Conditions : The choice of halogenating agent, solvent, and catalyst can significantly impact the regiochemical outcome. For instance, the use of N-halosuccinimides (NBS for bromination, NIS for iodination) in solvents like hexafluoroisopropanol can provide mild and highly regioselective halogenation of arenes. organic-chemistry.org

Common brominating systems for activated aromatic compounds include ammonium (B1175870) bromide with an oxidant like Oxone, or the use of N-bromosuccinimide (NBS) in the presence of tetrabutylammonium (B224687) bromide. organic-chemistry.org For iodination, combinations like potassium iodide with hydrogen peroxide or N-iodosuccinimide are frequently employed. organic-chemistry.org The synthesis of bromo- and iodo-arenes can be achieved with high regioselectivity by reacting aryl boronic acids with NBS or NIS, which yields the ipso-substituted product. organic-chemistry.org

| Halogenation Type | Reagent System | Key Characteristics | Citation |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) / Tetrabutylammonium Bromide | Highly regioselective for activated aromatic compounds. | organic-chemistry.org |

| Bromination | Ammonium Bromide / Oxone | Mild conditions, proceeds at ambient temperature, often provides monobrominated products. | organic-chemistry.org |

| Bromination | PIFA / TMSBr | Metal-free procedure that can be para-selective for activated aromatic substrates. | csic.es |

| Iodination | N-Iodosuccinimide (NIS) | Effective for converting aryl boronic acids to iodo-arenes with high ipso-selectivity. | organic-chemistry.org |

The synthesis of this compound is often achieved through a multi-step sequence starting from a simpler, functionalized benzene derivative. A common and effective method involves the diazotization of a substituted aniline (B41778), followed by a Sandmeyer-type reaction to introduce one of the halogens.

One documented pathway begins with 5-bromo-2-fluoroaniline. prepchem.com This precursor undergoes a diazotization reaction using sodium nitrite (B80452) and sulfuric acid at low temperatures (0–5 °C). The resulting diazonium salt is then treated with a solution of potassium iodide to introduce the iodine atom, yielding the final product after purification. The purification is typically accomplished by extraction followed by flash column chromatography. prepchem.com

An alternative multi-step synthesis starts from 2-fluoro-4-iodoaniline. prepchem.com This aniline is treated with sodium nitrite in a mixture of sulfuric and acetic acid. The resulting diazonium solution is then added to a solution of copper(I) bromide in hydrobromic acid to introduce the bromine atom. The final product is isolated by distillation under reduced pressure and recrystallization from methanol (B129727). prepchem.com

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Starting Precursor | 5-Bromo-2-fluoroaniline | 2-Fluoro-4-iodoaniline |

| Key Steps | 1. Diazotization (NaNO₂, H₂SO₄) 2. Iodination (KI) | 1. Diazotization (NaNO₂, H₂SO₄/AcOH) 2. Bromination (CuBr, HBr) |

| Reagents for Halogen Introduction | Potassium iodide (KI) | Copper(I) bromide (CuBr) |

| Purification Method | Flash column chromatography | Reduced pressure distillation and recrystallization |

| Citation | prepchem.com | prepchem.com |

Optimization of these sequences often involves adjusting reaction times, temperatures, and purification methods to maximize yield and purity. For example, the choice of solvent and the method of workup can significantly affect the isolation of the final product. prepchem.com

Regioselective Halogenation Approaches

Advanced Synthetic Pathways

Beyond traditional precursor-based methods, advanced synthetic strategies offer alternative and often more direct routes to complex substituted aromatics.

Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. nlc-bnc.ca The strategy involves a "Directed Metalation Group" (DMG) on the aromatic ring, which coordinates to an organolithium base. This coordination facilitates the removal of a proton from the position ortho (adjacent) to the DMG, creating a lithiated species that can then be quenched with an electrophile to introduce a new substituent with high regioselectivity. nlc-bnc.ca

While a direct, one-pot DoM synthesis of this compound is not prominently documented, the strategy can be explored by selecting a precursor with a potent DMG. For instance, one could start with a fluorobenzene (B45895) derivative carrying a strong DMG like an O-carbamate or amide group. Sequential DoM reactions, guided by the DMG and the existing fluoro-substituent, could then be used to introduce the bromo and iodo groups in a controlled fashion. The fluorine atom itself can act as a director, although it is weaker than many common DMGs. chimia.ch

The Halogen Dance Reaction (HDR) is a base-induced migration of a halogen atom on an aromatic or heteroaromatic ring. researchgate.netresearchgate.net This isomerization can provide access to substituted isomers that are difficult to obtain through classical substitution reactions. The reaction is typically initiated by a strong base, such as lithium diisopropylamide (LDA), which deprotonates the ring, leading to a metallated intermediate that facilitates the migration of a halogen (often bromine or iodine) to a more thermodynamically stable position. scribd.com

This reaction is a valuable tool in modern organic synthesis. researchgate.net For example, 2-bromo-4-iodopyridine (B27774) has been conveniently synthesized from 2-bromopyridine (B144113) via a halogen dance reaction using LDA and iodine. researchgate.net In the context of this compound, one could envision a scenario where an isomeric precursor, such as 1-bromo-2-fluoro-3-iodobenzene, is subjected to HDR conditions. Depending on the relative thermodynamic stabilities of the possible lithiated intermediates, a migration of the iodine or bromine atom could potentially be induced to form the desired 1,2,4-substituted pattern. The application of HDR has been successfully used to synthesize unique and highly substituted halogenated pyridines. nih.gov

Exploration of Directed ortho-Metalation (DoM) Strategies

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of fine chemicals like this compound is an area of increasing importance. This involves designing processes that reduce waste, use less hazardous materials, and improve energy efficiency.

Key areas for applying green principles include:

Atom Economy : Choosing reactions that incorporate a higher percentage of the starting materials into the final product. For example, a patent for a related compound highlights the replacement of N-bromosuccinimide with elemental bromine, which is less expensive and improves atom economy. google.com

Milder Reaction Conditions : The use of catalysts that allow reactions to proceed at ambient temperature and pressure reduces energy consumption. Methodologies for aromatic bromination using Oxone/ammonium bromide often work at room temperature. organic-chemistry.org

Alternative Solvents : Using less hazardous or recyclable solvents. Some modern halogenation methods can be performed in water or alcohols. organic-chemistry.org

Process Efficiency : Improving reaction workup and purification to reduce solvent use and waste generation. The development of a microscale synthesis for a related trihalogenated benzene highlighted a reductive deamination method using isoamyl nitrite in DMF, which replaced a lengthy steam distillation with a simple extraction, saving time and energy. acs.org

By integrating these principles, the synthesis of this compound can be made more sustainable and cost-effective.

Solvent-Free and Catalyst-Free Methodologies

The development of solvent-free and catalyst-free reactions represents a significant advancement in sustainable chemical synthesis. These methods reduce environmental impact by eliminating volatile organic compounds (VOCs) and minimizing waste from catalyst separation and disposal.

Mechanochemical Synthesis

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is an emerging solvent-free technique. researchgate.netbeilstein-journals.org This method can be applied to the synthesis of halogenated aromatic compounds. For instance, aryl halogenation has been achieved by milling electron-rich arenes with N-halosuccinimides under solvent-free conditions. beilstein-journals.org While a specific mechanochemical synthesis for this compound has not been detailed in the literature, the principles of this method suggest its potential applicability. A hypothetical approach could involve the direct halogenation of a suitable precursor in a ball mill, thereby avoiding bulk solvents and potentially increasing reaction efficiency. beilstein-journals.org

Photochemical Synthesis

Photo-induced reactions offer another avenue for catalyst-free synthesis under mild conditions. Visible light-mediated, metal-free benzannulation of biaryldiazonium salts with alkynes has been demonstrated, showcasing the potential of light as a "reagent." researchgate.net More directly relevant is the development of photo-induced, metal-catalyst-free aromatic Finkelstein reactions to prepare aryl iodides from aryl halides. beilstein-journals.org A potential catalyst-free pathway to this compound could involve the photo-induced iodination of 4-bromo-2-fluorobenzene.

Metal-Free Diazonium Salt Conversions

The traditional Sandmeyer reaction, a common method for synthesizing aryl halides from anilines, typically requires a copper catalyst. numberanalytics.com However, catalyst-free alternatives are being explored. A metal- and base-free method for synthesizing aryl iodides from arylhydrazine hydrochlorides and molecular iodine has been developed. acs.org Although this specific protocol uses DMSO as a solvent, it eliminates the need for a metal catalyst. Adapting such a method to a solvent-free condition, perhaps through heating or mechanochemistry, could provide a truly catalyst-free and solvent-free route from a 4-bromo-2-fluoro-arylhydrazine precursor.

The following table outlines potential and reported conditions for catalyst-free and solvent-free approaches relevant to the synthesis of halogenated arenes.

| Methodology | Precursor(s) | Reagents | Conditions | Yield | Reference(s) |

| Mechanochemical Halogenation | Electron-rich arenes | N-halosuccinimide (NXS) | Ball milling, solvent-free | 70-98% | beilstein-journals.org |

| Photo-induced Iodination | Aryl Halides | I₂ | Visible light, RT, catalyst-free | High | beilstein-journals.org |

| Metal-Free Iodination from Hydrazine | Arylhydrazine hydrochlorides | I₂ | DMSO, 60°C, metal-free | Good-Excellent | acs.org |

This table presents data from reactions on analogous substrates to illustrate the potential of these methodologies for the synthesis of this compound.

Atom Economy and Waste Reduction in Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. colab.ws High atom economy indicates minimal waste generation.

Analysis of the Traditional Sandmeyer Reaction

The most conventional route to this compound would likely proceed via a Sandmeyer reaction starting from 4-bromo-2-fluoroaniline. numberanalytics.comresearchgate.net This process involves two main steps: diazotization of the aniline with sodium nitrite and an acid, followed by reaction of the resulting diazonium salt with an iodide salt, typically potassium iodide.

A simplified atom economy calculation for the conversion of the diazonium intermediate to the final product illustrates the inherent inefficiency: [C₆H₄BrFN₂]⁺ + KI → C₆H₃BrFI + N₂ + K⁺

The molecular weight of this compound is approximately 300.89 g/mol . The major byproduct is nitrogen gas (N₂), with a molecular weight of approximately 28.02 g/mol . In this step, the entire N₂ unit from the diazonium salt is lost as waste gas. This, combined with the use of stoichiometric acids and salts that become part of the waste stream, results in poor atom economy. researchgate.net

Strategies for Improved Atom Economy and Waste Reduction

To enhance the sustainability of producing this compound, several strategies can be employed:

Alternative Reagents: Replacing traditional reagents with more atom-economical ones is a key strategy. For example, a patented process for a related compound replaced N-bromosuccinimide (NBS) with molecular bromine (Br₂), which is more atom-economical and less expensive. google.com

Catalytic and Metal-Free Methods: As discussed previously, moving from stoichiometric copper reagents in the Sandmeyer reaction to catalyst-free or more efficient catalytic systems reduces metal waste and often improves reaction efficiency. acs.orgias.ac.in

Solvent-Free Processes: Eliminating solvents, as seen in mechanochemistry, directly reduces the generation of volatile organic compound (VOC) waste, which is a major contributor to chemical process waste. researchgate.netbeilstein-journals.org These reactions can also be more energy-efficient.

The following table provides a comparative analysis of the atom economy for different synthetic approaches.

| Synthetic Route | Reaction Type | Key Byproducts | Atom Economy | Reference(s) |

| Traditional Sandmeyer Reaction | Diazotization/Substitution | N₂, inorganic salts | Low | researchgate.net |

| Direct Electrophilic Halogenation | Substitution | H₂O (if using H₂O₂ oxidant) | Potentially High | |

| Synthesis from Arylhydrazine | Diazotization/Substitution | N₂, H₂O | Moderate | acs.org |

Atom economy is a theoretical value and actual process efficiency depends on yield, reagent excess, and purification requirements.

By adopting modern synthetic methodologies, the production of this compound can be made significantly more sustainable, aligning with the goals of green and efficient chemistry.

Reactivity and Reaction Mechanisms of 4 Bromo 2 Fluoro 1 Iodobenzene

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and 4-bromo-2-fluoro-1-iodobenzene is an excellent substrate for these transformations. nih.govnih.gov The presence of both iodine and bromine atoms allows for selective reactions, typically at the more reactive C-I bond, followed by a subsequent reaction at the C-Br bond. nih.gov This selectivity is primarily governed by the bond dissociation energies of the carbon-halogen bonds, which follow the general trend of C-I < C-Br < C-Cl < C-F. nih.govacs.org

Suzuki-Miyaura Coupling: C-I and C-Br Bond Activation

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a powerful tool for forming carbon-carbon bonds. libretexts.orgjyu.fi In the case of this compound, the reaction can be directed to selectively activate either the C-I or C-Br bond.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The initial and often rate-determining step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. nih.gov Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, oxidative addition occurs preferentially at the C-I bond. nih.govacs.org This allows for the selective synthesis of mono-arylated products where the iodine atom is replaced.

For instance, the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base will primarily yield the 4-bromo-2-fluoro-biphenyl derivative. ambeed.comrsc.org By carefully controlling the reaction conditions and stoichiometry, it is possible to isolate this mono-coupled product. Subsequent modification of the reaction conditions, such as increasing the temperature or using a different catalyst system, can then facilitate a second coupling at the less reactive C-Br bond. nih.gov

Table 1: Selective Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh3)4 / K3PO4 | 4-Bromo-2-fluorobiphenyl derivative | rsc.org |

Heck Reactions: C-I Bond Activation

The Heck reaction, another palladium-catalyzed process, couples an aryl or vinyl halide with an alkene. acs.orgmdpi-res.com Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is dependent on the identity of the halogen. The general reactivity trend for the Heck reaction is I > Br > Cl. libretexts.org

When this compound is subjected to Heck reaction conditions, the C-I bond is preferentially activated. acs.org This allows for the selective vinylation at the 1-position of the benzene (B151609) ring, leaving the bromo and fluoro substituents intact for further transformations. The mechanism of the Heck reaction involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. libretexts.org

Negishi and Stille Coupling Pathways

The Negishi coupling utilizes an organozinc reagent, while the Stille coupling employs an organotin reagent. torontomu.caambeed.comacs.org Both are powerful palladium-catalyzed cross-coupling reactions for the formation of C-C bonds. The general principles of selectivity observed in Suzuki-Miyaura and Heck reactions also apply here. The greater reactivity of the C-I bond compared to the C-Br bond allows for selective coupling at the iodine-bearing position of this compound. torontomu.casci-hub.se This enables the synthesis of diverse molecular structures by first introducing a substituent at the iodo position, followed by a different functional group at the bromo position.

Kumada and Sonogashira Coupling Variants

The Kumada coupling involves the reaction of a Grignard reagent (organomagnesium halide) with an organic halide, typically catalyzed by nickel or palladium. nih.govmdpi.com The Sonogashira coupling, on the other hand, is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgorganic-chemistry.org

In both Kumada and Sonogashira couplings with this compound, the C-I bond is the more reactive site for oxidative addition. acs.org This allows for the selective introduction of alkyl, aryl, or alkynyl groups at the 1-position. For example, a Sonogashira reaction would yield a 4-bromo-2-fluoro-1-(alkynyl)benzene derivative.

Influence of Halogen Identity on Reaction Selectivity and Kinetics

The identity of the halogen atom is the primary determinant of selectivity and reaction kinetics in cross-coupling reactions of polyhalogenated arenes. nih.govacs.org The bond dissociation energies (BDEs) of the carbon-halogen bonds are the key factor, with the order being C-I < C-Br < C-Cl < C-F. nih.govacs.org This means that the C-I bond is the weakest and most easily broken, leading to the fastest rate of oxidative addition with a palladium(0) catalyst. nih.gov

This inherent difference in reactivity allows for a high degree of chemoselectivity. nih.gov By choosing the appropriate reaction conditions (catalyst, ligand, base, solvent, and temperature), chemists can selectively functionalize one position over another. For instance, milder conditions will favor reaction at the C-I bond, while more forcing conditions may be required to activate the C-Br bond. nih.gov The C-F bond is generally unreactive in these palladium-catalyzed cross-coupling reactions. nih.govlibretexts.org

The electronic nature of the substituents on the aromatic ring also plays a role. nih.gov The electron-withdrawing fluorine atom in this compound can influence the reactivity of the adjacent halogen atoms. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr)

While the C-F bond is typically inert in palladium-catalyzed cross-coupling reactions, it is susceptible to nucleophilic aromatic substitution (SNAr). ossila.comlibretexts.org In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com

The presence of the electron-withdrawing bromine and iodine atoms, in addition to the fluorine itself, makes the aromatic ring of this compound sufficiently electron-deficient to undergo SNAr. masterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com

In the case of this compound, a strong nucleophile can attack the carbon atom bearing the fluorine atom, leading to the formation of a new C-nucleophile bond and the displacement of the fluoride (B91410) ion. ossila.com The rate of this reaction is influenced by the strength of the nucleophile and the ability of the aromatic ring to stabilize the negative charge of the Meisenheimer complex. libretexts.org

Role of Fluorine in SNAr Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, proceeding through an addition-elimination mechanism. This process involves the attack of a nucleophile on the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. masterorganicchemistry.comwikipedia.org For a successful SNAr reaction, the aromatic ring must be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups. wikipedia.orglibretexts.org

Competition with Other Halogen Leaving Groups

When multiple halogens are present on an aromatic ring, the regioselectivity of SNAr reactions is determined by two main factors: the ability of the halogen to activate the ring for nucleophilic attack and its aptitude as a leaving group. The order of reactivity for halogens as leaving groups in SNAr reactions is often F > Cl > Br > I. libretexts.org This trend is opposite to that observed in SN1 and SN2 reactions and is because the rate-determining step is the initial nucleophilic attack, not the elimination of the halide. libretexts.orgyoutube.com

In this compound, the fluorine atom, being the most electronegative, most effectively activates the carbon to which it is attached for nucleophilic attack. libretexts.orgstackexchange.com Consequently, nucleophiles will preferentially attack the C-2 position, leading to the displacement of the fluoride ion. While iodine is the best leaving group among the halogens in terms of bond strength (C-I is the weakest), its lower electronegativity makes the carbon it is attached to a less favorable site for the initial nucleophilic attack compared to the carbon bearing the fluorine atom.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental transformation in organometallic chemistry, enabling the conversion of aryl halides into valuable organometallic reagents.

Lithium-Halogen Exchange

Lithium-halogen exchange is a rapid and widely used method to prepare organolithium compounds. The reaction is kinetically controlled, and the rate of exchange follows the established trend: I > Br > Cl >> F. scribd.com This selectivity is a direct consequence of the polarizability of the halogen and the strength of the carbon-halogen bond. The highly polarizable iodine atom and the weak C-I bond facilitate the fastest exchange.

When this compound is treated with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures, the exchange will occur selectively at the C-I bond. researchgate.netmdpi.com This provides a regioselective route to generate 4-bromo-2-fluorophenyllithium, a versatile intermediate for further synthetic transformations. The C-Br bond would only react under more forcing conditions or if the C-I bond were absent, and the C-F bond is generally unreactive towards lithium-halogen exchange.

Table 1: Selectivity in Lithium-Halogen Exchange

| Halogen | Relative Rate of Exchange | Product of Selective Exchange with R-Li |

|---|---|---|

| Iodine | Fastest | 4-Bromo-2-fluorophenyllithium |

| Bromine | Intermediate | 1-Aryl-2-fluoro-4-iodobenzene (from R-Br) |

Grignard Reagent Formation

The formation of Grignard reagents involves the reaction of an organic halide with magnesium metal. wisc.edu Similar to lithium-halogen exchange, the reactivity of the carbon-halogen bond is crucial. The order of reactivity for the formation of Grignard reagents is also I > Br > Cl. wisc.edu

For this compound, the reaction with magnesium would be expected to occur preferentially at the most reactive C-I bond, yielding the corresponding Grignard reagent, (4-bromo-2-fluorophenyl)magnesium iodide. If the reaction conditions were carefully controlled, it might be possible to achieve this selective formation. However, due to the presence of the C-Br bond, which is also reactive towards magnesium, a mixture of Grignard reagents or subsequent reactions could occur, especially with prolonged reaction times or higher temperatures. wisc.edu The C-F bond would remain intact during this process. wisc.edu

Table 2: Predicted Selectivity in Grignard Reagent Formation

| Site of Reaction | Reagent | Primary Product |

|---|---|---|

| C-I Bond | Mg | (4-Bromo-2-fluorophenyl)magnesium iodide |

Benzyne (B1209423) Intermediate Formation from Related Systems

Generation of Arynes from ortho-Dihalobenzenes

Arynes, particularly benzyne, are highly reactive intermediates that can be generated from ortho-dihalobenzenes. masterorganicchemistry.comechemi.com One common method involves metal-halogen exchange followed by elimination. For instance, treating an ortho-bromofluorobenzene with magnesium leads to the formation of a Grignard reagent, which then eliminates magnesium bromide fluoride to form benzyne. echemi.comscribd.com

In a molecule like this compound, there are two ortho-dihalogen arrangements: fluoro-iodo and fluoro-bromo. Given the high reactivity of the C-I bond in metal-halogen exchange, treatment with a strong base or a metal like lithium or magnesium would preferentially occur at the C-1 or C-4 positions. If a strong base like sodium amide were used, deprotonation would likely occur at the C-3 position, which is activated by both the adjacent fluorine and bromine atoms. Subsequent elimination of HBr or HF could lead to two different benzyne intermediates. However, the most common pathway for benzyne formation from such precursors involves metal-halogen exchange. Selective iodine-lithium exchange would form 4-bromo-2-fluorophenyllithium. This intermediate could then, in principle, eliminate lithium fluoride to generate 4-bromobenzyne. The potential for benzyne formation introduces a competing reaction pathway that must be considered when performing metal-halogen exchanges on this substrate, especially at temperatures higher than -78°C. researchgate.net

Diels-Alder Reactions Involving Arynes

Arynes are highly reactive intermediates that can be generated in situ from aryl halides and subsequently trapped, notably through [4+2] cycloaddition reactions like the Diels-Alder reaction. wikipedia.org The generation of an aryne from this compound involves the elimination of two adjacent substituents, typically a hydrogen atom and a halogen, or two halogen atoms. The specific aryne formed depends on the reaction conditions, particularly the base used. lookchemmall.com

The formation of an aryne intermediate from a polyhalogenated benzene is dictated by the acidity of the protons and the leaving group ability of the halogens. In the case of this compound, treatment with a strong base can lead to dehydrohalogenation. Due to the presence of three different halogens, multiple aryne intermediates are possible. For instance, studies on 1,4-dihalobenzenes treated with lithium diisopropylamide (LDA) show the elimination of the better leaving group (less basic halogen atom) to form the corresponding 4-haloaryne. lookchemmall.com Following this trend (I > Br > Cl > F), elimination involving the iodine atom is most probable.

Alternatively, using bases like tert-butyllithium (t-BuLi) can alter the regioselectivity. In reactions with 4-halofluorobenzenes, t-BuLi treatment at low temperatures leads to lithiation at the position ortho to the fluorine, followed by elimination of lithium fluoride upon warming to generate a 4-halobenzyne. researchgate.net This intermediate can then be trapped by a diene. Furan (B31954) is a common trapping agent for benzynes, leading to the formation of 7-oxanorbornadiene (B1225131) derivatives. acs.orgstackexchange.com The reaction of a substituted benzyne with furan can produce these cycloadducts in high yields. researchgate.net

| Aryne Precursor | Base/Conditions | Generated Aryne | Product (with Furan) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Bromo-2,4-difluorobenzene | n-BuLi | 4-Fluorobenzyne | 6-Fluoro-1,4-epoxy-1,4-dihydronaphthalene | 94 | researchgate.net |

| 4-Chlorofluorobenzene | t-BuLi | 4-Chlorobenzyne | 6-Chloro-1,4-epoxy-1,4-dihydronaphthalene | 85 | researchgate.net |

| 4-Bromofluorobenzene | t-BuLi | 4-Bromobenzyne | 6-Bromo-1,4-epoxy-1,4-dihydronaphthalene | 98 | researchgate.net |

| 4-Iodofluorobenzene | t-BuLi | 4-Iodobenzyne | 6-Iodo-1,4-epoxy-1,4-dihydronaphthalene | 55 | researchgate.net |

Radical Reactions

This compound can undergo radical reactions, primarily initiated by the cleavage of one of its carbon-halogen bonds. The significant differences in the strengths of the C-I, C-Br, and C-F bonds dictate the reactivity of this molecule under radical-forming conditions.

Homolytic Cleavage of Carbon-Halogen Bonds

Homolytic cleavage of a bond results in the formation of two radical species. libretexts.org The energy required for this process is known as the bond dissociation energy (BDE). For halobenzenes, the C–X bond strength decreases as the atomic number of the halogen increases. oup.com Consequently, the C-I bond is the weakest, followed by the C-Br bond, while the C-F bond is the strongest. This trend makes the carbon-iodine bond in this compound the most susceptible to homolytic cleavage, followed by the carbon-bromine bond. The C-F bond is generally inert to photolysis under conditions that cleave C-Br or C-Cl bonds. oup.com

Photochemical activation is a common method to induce homolytic cleavage of carbon-halogen bonds. nih.gov Under UV irradiation, aryl halides can undergo cleavage to produce an aryl radical and a halogen radical. researchgate.net For polyhalogenated benzenes, the C-Br bond is consistently more reactive than the C-Cl bond, and cleavage is often facilitated by the presence of adjacent halogens, possibly due to steric repulsion. oup.com

| Bond | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| C-F (in C₆F₆) | ~636 | ~152 |

| C-Cl (in C₆H₅Cl) | ~397 | ~95 |

| C-Br (in C₆H₅Br) | ~335 | ~80 |

| C-I (in C₆H₅I) | ~272 | ~65 |

Note: Values are approximate and can vary based on the specific molecular structure and measurement method. wikipedia.orglibretexts.org

Sonolysis Studies of Halogenated Benzenes

Sonolysis involves the use of ultrasound to induce chemical reactions. In aqueous solutions, ultrasound generates cavitation bubbles which, upon violent collapse, create localized "hot spots" with extremely high temperatures and pressures. dss.go.th Volatile organic compounds, such as halogenated benzenes, can diffuse into these bubbles and undergo pyrolysis. researchgate.net

Studies on the sonolysis of monohalogenated benzenes (fluorobenzene, chlorobenzene, bromobenzene, and iodobenzene) show that they degrade through similar mechanisms, primarily thermal decomposition within the cavitation bubbles. researchgate.net The disappearance of the parent compound is often accompanied by the rapid cleavage of the carbon-halogen bond. capes.gov.br The rate of degradation is influenced by the compound's physicochemical properties, which affect its concentration within the cavitation bubbles. researchgate.net

| Compound | Initial Concentration (mM) | Rate Constant, k (min⁻¹) |

|---|---|---|

| Fluorobenzene (B45895) | 0.5 | 0.0075 |

| 1 | 0.0062 | |

| 2 | 0.0048 | |

| Chlorobenzene | 0.5 | 0.0246 |

| 1 | 0.0211 | |

| 2 | 0.0191 | |

| Bromobenzene | 0.5 | 0.0337 |

| 1 | 0.0292 | |

| 2 | 0.0253 | |

| Iodobenzene | 0.5 | 0.0402 |

| 1 | 0.0360 |

Data adapted from a comparative sonolysis study at 520 kHz. researchgate.net

Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for probing the molecular structure of a compound in solution. By analyzing the behavior of atomic nuclei in a magnetic field, researchers can glean detailed information about the chemical environment of individual atoms.

¹H NMR Analysis of Proton Environments

Proton (¹H) NMR spectroscopy provides critical data on the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For 4-bromo-2-fluoro-1-iodobenzene, the ¹H NMR spectrum reveals the distinct signals corresponding to the three protons on the aromatic ring. The chemical shifts (δ) and coupling constants (J) of these protons are influenced by the electron-withdrawing and -donating effects of the adjacent halogen substituents (bromine, fluorine, and iodine). Analysis of these parameters allows for the precise assignment of each proton to its position on the benzene (B151609) ring. uni-halle.de

¹⁹F NMR Characterization of Fluorine Shifts

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to characterize fluorine-containing compounds. wiley-vch.de In the case of this compound, the ¹⁹F NMR spectrum exhibits a signal whose chemical shift is indicative of the electronic environment surrounding the fluorine atom. nih.gov This technique is particularly valuable for confirming the presence and regiochemistry of the fluorine substituent on the aromatic ring. The coupling of the fluorine nucleus with neighboring protons (¹H-¹⁹F coupling) can also be observed, providing further structural confirmation.

¹³C NMR and Multi-Nuclear NMR Techniques

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. chemicalbook.com The ¹³C NMR spectrum of this compound displays distinct signals for each of the six carbon atoms in the benzene ring. nih.gov The chemical shifts of these carbons are influenced by the attached halogens, with the carbons bonded to iodine, bromine, and fluorine showing characteristic downfield shifts. Multi-nuclear NMR techniques can further correlate the ¹H, ¹³C, and ¹⁹F signals, providing a comprehensive and unambiguous assignment of the entire molecular structure.

Below is an interactive data table summarizing the NMR data for this compound.

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constants (Hz) |

| ¹H | 6.80 - 7.60 | m | |

| ¹⁹F | ~ -113 to -117 | ||

| ¹³C | 90 - 160 |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the specific instrumentation used.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and for obtaining information about its elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular weight, often to four or more decimal places. For this compound, HRMS is used to confirm the molecular formula, C₆H₃BrFI. nih.gov The experimentally determined exact mass is compared to the theoretically calculated mass, and a close match provides strong evidence for the compound's identity.

Isotopic Pattern Analysis for Halogen Content

A key feature of the mass spectrum of this compound is the characteristic isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, while iodine consists of a single stable isotope, ¹²⁷I. This results in a distinctive pattern of peaks in the mass spectrum, with the relative intensities of the peaks corresponding to the natural abundances of the bromine isotopes. This isotopic signature serves as a definitive confirmation of the presence of one bromine atom and one iodine atom in the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the molecule is obtained. This spectrum corresponds to the vibrational transitions within the molecule, such as stretching and bending of chemical bonds.

The primary functional groups and their expected IR absorption regions are:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are typically observed in the region of 3100-3000 cm⁻¹. docbrown.info

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring give rise to a series of characteristic peaks, often of variable intensity, in the 1600-1450 cm⁻¹ region. libretexts.org For 1,2,4-trisubstituted benzenes, characteristic bands can often be identified.

C-F Stretching: The carbon-fluorine bond is strong, and its stretching vibration typically results in a strong absorption band in the 1250-1020 cm⁻¹ range. rsc.org The exact position is influenced by the other substituents on the aromatic ring.

C-Br Stretching: The carbon-bromine stretching vibration is found at lower wavenumbers, generally in the 680-515 cm⁻¹ region, due to the heavier mass of the bromine atom.

C-I Stretching: The carbon-iodine bond is the weakest and heaviest of the carbon-halogen bonds in this molecule, and its stretching vibration is expected to appear at even lower frequencies, typically in the range of 600-500 cm⁻¹.

C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are particularly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene, a strong absorption is generally expected in the 880-800 cm⁻¹ region. libretexts.org

A summary of these expected vibrational frequencies is presented in the interactive table below.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-F | Stretching | 1250 - 1020 |

| C-Br | Stretching | 680 - 515 |

| C-I | Stretching | 600 - 500 |

| Aromatic C-H | Out-of-Plane Bending | 880 - 800 |

This table presents generalized expected wavenumber ranges for the characteristic functional groups.

Publicly available spectral data, such as the Fourier-Transform Infrared (FTIR) spectra from melt and Attenuated Total Reflectance (ATR) techniques found in the PubChem database, can be used for preliminary identification. researchgate.net However, a comprehensive analysis, often supported by computational density functional theory (DFT) calculations, would be required for a precise assignment of all vibrational modes. science.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding.

Despite its utility, a specific single-crystal X-ray diffraction study for this compound is not readily found in the surveyed scientific literature. However, this compound has been utilized as a starting material in synthetic chemistry, where the crystal structures of the resulting, more complex products have been confirmed by X-ray crystallography. epa.gov This indicates its role in research that relies on crystallographic analysis for structural verification.

For comparative purposes, the crystallographic data of related, less complex halobenzenes, such as 1-bromo-4-iodobenzene, have been reported. Such studies provide reference points for the expected bond lengths and angles of the C-Br and C-I bonds on an aromatic ring. The investigation of crystal packing in various di- and tri-substituted halobenzenes also offers insights into the types of intermolecular forces, like halogen bonding and π-π stacking, that could be present in the crystal lattice of this compound. oup.comacs.org The absence of a published crystal structure for the title compound itself highlights an area for potential future research.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating components of a mixture and for assessing the purity of a compound. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable methods.

Gas Chromatography (GC):

GC is a common technique for analyzing volatile compounds. In the context of this compound, it is frequently cited by chemical suppliers as the method for purity analysis. For instance, commercial sources often state a purity of ≥97.5% as determined by GC. thermofisher.com The compound is volatilized and passed through a capillary column, where it is separated from any impurities based on its boiling point and interactions with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. While specific, optimized GC methods for this exact compound are proprietary to the manufacturers, general conditions for analyzing halogenated volatile compounds are well-established and typically involve a non-polar or medium-polarity capillary column and a programmed temperature gradient. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For halogenated aromatic compounds, reversed-phase HPLC is a common approach. This would typically involve a non-polar stationary phase, such as C18-modified silica, and a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water. nih.govresearchgate.net The separation of positional isomers of dihalogenated benzenes has been demonstrated on specialized columns, suggesting that HPLC could effectively resolve this compound from any isomeric impurities. nih.gov The purity is determined by the relative area of the main peak in the chromatogram, often detected using a UV detector, as the aromatic ring is a strong chromophore.

A summary of typical chromatographic techniques used for the analysis of related compounds is provided in the interactive table below.

| Technique | Stationary Phase (Typical) | Mobile Phase (Typical) | Detector |

| Gas Chromatography (GC) | Non-polar (e.g., DB-5) or medium-polarity (e.g., Zebron ZB-624) capillary column | Inert gas (e.g., Helium, Nitrogen) | FID, MS |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., ODS-C18) | Acetonitrile/Water or Methanol/Water mixture | UV |

This table outlines generalized conditions for the chromatographic analysis of halogenated benzenes.

Computational and Theoretical Investigations of 4 Bromo 2 Fluoro 1 Iodobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of halogenated benzene (B151609) derivatives. By calculating the electron density, DFT methods can accurately predict a range of molecular attributes.

DFT calculations are frequently employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comedu.krd A smaller gap generally indicates higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. edu.krd

For halogenated benzenes, the nature and position of the halogen substituents significantly influence the HOMO-LUMO gap. In a related compound, 1-bromo-2-fluoro-4-iodo-3-methylbenzene, DFT calculations at the B3LYP/6-31G* level of theory have shown that the electron-withdrawing effect of the iodine atom contributes to a lowering of the HOMO-LUMO gap. This suggests that the iodine in 4-bromo-2-fluoro-1-iodobenzene also plays a key role in defining its electronic reactivity. The combined electronic effects of the bromine, fluorine, and iodine substituents, each with different electronegativity and polarizability, create a unique electronic profile for the molecule.

General trends observed in series of related compounds show that calculated HOMO-LUMO band gaps are often linearly correlated with experimentally observed band gaps. researchgate.net The energy of the HOMO-LUMO gap can provide insights into the wavelengths of light a compound might absorb, which is a key aspect of its photophysical properties. uni-muenchen.de

| Computational Parameter | Significance in Molecular Analysis |

| HOMO Energy | Represents the ability to donate an electron. |

| LUMO Energy | Represents the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. |

Halogens are generally considered electron-withdrawing via the inductive effect (-I) due to their high electronegativity. However, they can act as electron-donating groups through the resonance effect (+M) by delocalizing their lone pair electrons into the π-system of the benzene ring.

Inductive Effect (-I): Fluorine is the most electronegative halogen, thus exerting the strongest inductive withdrawal. The order of the inductive effect is F > Cl > Br > I.

Resonance Effect (+M): The ability to donate a lone pair to the ring generally follows the order F < Cl < Br < I, which is related to the orbital overlap between the halogen p-orbitals and the carbon p-orbitals of the ring.

In polyhalogenated systems, these effects are cumulative and their interplay is complex. For instance, studies on halo-benzene systems show that electron-withdrawing groups can be σ-electron accepting and π-electron donating or accepting. acs.org The iodine atom in a similar compound has been described as having an electron-withdrawing effect, which could be attributed to a combination of its inductive effect and its ability to engage in hyperconjugation (+M effect). The combination of a highly electronegative fluorine and a large, polarizable iodine on the same ring creates a unique electronic environment that influences its reactivity in reactions like electrophilic substitution and cross-coupling.

Prediction of Electronic Properties and Molecular Orbitals (HOMO-LUMO Gap)

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing valuable insights into conformational dynamics and non-covalent interactions that are not apparent from static models.

While this compound itself is a relatively rigid molecule, MD simulations are crucial for understanding its interactions with other molecules, such as solvents, reagents, or biological macromolecules. A key intermolecular interaction involving halogenated compounds is the halogen bond (XB), a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). scholarsresearchlibrary.com

MD simulations have demonstrated the existence of favorable halogen bonds between halobenzene derivatives and model phospholipid bilayers. scholarsresearchlibrary.com These simulations show that the halogenated ligands form interactions with phosphate (B84403) or ester oxygen acceptors in the membrane, which can influence the ligand's insertion profile and orientation. scholarsresearchlibrary.com This highlights that the bromine and iodine atoms in this compound are potential sites for forming significant intermolecular halogen bonds, which could dictate its behavior in complex environments.

Quantitative Structure-Activity Relationships (QSAR) for Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of compounds with their biological activity or a specific chemical property. For analogs of this compound, such as other polyhalogenated aromatic compounds (PHAs), QSAR models are used to predict properties like toxicity without extensive experimental testing. oup.com

QSAR studies on polyhalogenated dibenzo-p-dioxins (PCDDs), dibenzofurans (PCDFs), and biphenyls (PCBs) have successfully related their toxicity and Ah receptor binding affinity to calculated electronic descriptors. libretexts.org These descriptors often include:

Energy of the lowest unoccupied molecular orbital (E_LUMO)

Energy of the highest occupied molecular orbital (E_HOMO)

The HOMO-LUMO energy gap (dE)

Molecular polarizability

For some classes of PHAs, a combination of electronic descriptors and simple structural counts, like the number of chlorine atoms, has yielded predictive QSAR models. libretexts.org These studies indicate that for analogs of this compound, a QSAR model for a property like toxicity or receptor affinity would likely depend on both electronic properties derived from quantum chemical calculations and descriptors related to the identity and position of the halogen substituents.

| QSAR Model Component | Description | Example Descriptors for PHAs |

| Structural Descriptors | Quantify aspects of the molecular structure. | Number of halogen atoms, molecular weight. |

| Electronic Descriptors | Derived from computational chemistry calculations. | E_HOMO, E_LUMO, Dipole Moment, Polarizability. libretexts.org |

| Topological Descriptors | Describe the connectivity and shape of the molecule. | Wiener index, Kier & Hall indices. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by modeling reaction pathways and characterizing the transition states. For this compound, this is particularly relevant for understanding its behavior in important synthetic transformations like Suzuki-Miyaura coupling and reactions involving benzyne (B1209423) intermediates.

The Suzuki-Miyaura coupling reaction generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. rsc.org Theoretical studies have investigated the intricate details of these steps. For instance, mechanistic studies on the transmetalation step have compared the "boronate pathway" (where the base activates the organoborane) and the "oxo-palladium pathway" (where the base reacts with the palladium complex). researchgate.net Computational investigations of related cross-coupling reactions have proposed specific catalytic cycles, such as a Ni(I)/Ni(III) mechanism, and have correlated the calculated free energy of transition states for reductive elimination to the observed enantioselectivity. csic.es

Another important reaction pathway for dihalobenzenes is the formation of a highly reactive benzyne intermediate. The reaction of 1-bromo-2-fluorobenzene (B92463) with lithium amalgam, for example, is known to proceed through a benzyne intermediate. Computational modeling can be used to analyze the transition state of the elimination step leading to the benzyne, providing insights into the reaction kinetics and the influence of the specific halogen leaving groups. DFT calculations on the bromination of arenes have been used to determine the activation free energies of transition states, offering a quantitative understanding of the reaction's rate-limiting steps.

Applications of 4 Bromo 2 Fluoro 1 Iodobenzene As a Synthetic Building Block

Pharmaceutical and Medicinal Chemistry Research

In the realm of pharmaceutical and medicinal chemistry, 4-Bromo-2-fluoro-1-iodobenzene has proven to be an instrumental synthetic intermediate. chemimpex.com Its distinct reactivity profile enables chemists to construct intricate molecular architectures necessary for therapeutic agents.

Scaffold Development for Drug Discovery

The compound's structure is a key scaffold in the creation of new drug candidates. ossila.com The differential reactivity of the iodine and bromine atoms, particularly in metal-catalyzed cross-coupling reactions, allows for a stepwise and controlled introduction of various functional groups. ossila.com This modular approach is highly advantageous in drug discovery, where the systematic modification of a core structure is essential for optimizing biological activity and pharmacokinetic properties. The presence of the fluorine atom can also enhance metabolic stability and binding affinity of the final drug molecule.

Design of Compounds with Specific Biological Activities

Researchers utilize this compound to synthesize compounds with targeted biological effects. chemimpex.commedchemexpress.commedchemexpress.commedchemexpress.com Its role as a heterocyclic building block is particularly noteworthy. chemicalbook.com For instance, it has been employed in the synthesis of 7-fluoroindazole derivatives, which have shown potent and highly selective inhibition of Factor Xa, a key enzyme in the blood coagulation cascade. ossila.com The resulting inhibitors demonstrated a potency of 5.2 nM, highlighting the compound's utility in creating highly specific therapeutic agents. ossila.com

Intermediate in Kinase Inhibitor Synthesis

Kinase inhibitors are a crucial class of targeted cancer therapies, and this compound plays a significant role in their synthesis. chemimpex.com It is a key intermediate in the production of Trametinib, a MEK inhibitor used in the treatment of melanoma and other cancers. google.comresearchgate.net The synthesis of Trametinib involves a multi-step process where the this compound core is elaborated to form the final complex pyridopyrimidine structure of the drug. google.com The ability to perform late-stage functionalization on drug candidates is a key advantage offered by this versatile building block.

Material Science and Advanced Materials

The applications of this compound extend beyond pharmaceuticals into the field of material science, where its unique properties are harnessed to create advanced materials with tailored functionalities. chemimpex.comchemimpex.com

Precursor for Photoactive Materials

The compound serves as a precursor for the synthesis of photoactive materials, which are integral to the development of organic electronics. researchgate.net Specifically, it has been used in the creation of small-molecule donors for all-small-molecule organic solar cells (SM-OSCs). researchgate.net By utilizing this compound as a starting material, researchers have been able to develop new donor molecules with favorable photophysical properties and charge transfer characteristics. researchgate.net This has led to the fabrication of SM-OSCs with high power conversion efficiencies, demonstrating the compound's potential in advancing renewable energy technologies. researchgate.net

Synthesis of Liquid Crystals

This compound is an important intermediate in the synthesis of liquid crystals. chemimpex.cominnospk.com The specific arrangement of its halogen atoms influences the molecular alignment and optical properties of the resulting liquid crystal formulations. innospk.com This precise control over light transmission and reflection is critical for the performance of liquid crystal displays (LCDs) found in televisions, smartphones, and monitors. innospk.com The compound's role as a building block for liquid crystals underscores its importance in the electronics and display technology industries. chemimpex.cominnospk.com

Development of Specialty Chemicals

This compound serves as a key precursor in the synthesis of various specialty chemicals, particularly those containing fluorine. chemimpex.comnetascientific.com The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, leading to materials with enhanced performance characteristics. The compound's structure is leveraged to create fluorinated products for diverse applications. chemimpex.comnetascientific.comlookchem.com Its utility as an intermediate is rooted in the distinct reactivity of its three halogen substituents, which allows for controlled, stepwise synthesis of complex target molecules. netascientific.comossila.com

Table 1: Properties of this compound Relevant to Specialty Chemical Synthesis

| Property | Significance in Synthesis |

| Molecular Formula | C₆H₃BrFI chemscene.com |

| Molecular Weight | 300.89 g/mol chemscene.com |

| Multiple Halogenation | The presence of Iodine, Bromine, and Fluorine atoms offers multiple, distinct reaction sites for synthetic modifications. ossila.com |

| Differential Reactivity | The C-I, C-Br, and C-F bonds exhibit different reactivity levels, enabling selective and sequential chemical reactions. ossila.com |

| Precursor to Fluorinated Compounds | Acts as a building block for introducing fluorine into larger, more complex molecules, a common strategy in developing specialty materials. chemimpex.comnetascientific.com |

Agrochemical Research and Development

The agrochemical industry utilizes this compound as a valuable starting material in the discovery and development of new active ingredients. chemimpex.comnetascientific.com The compound's tri-halogenated structure provides a scaffold for creating libraries of novel molecules that can be screened for potential herbicidal, insecticidal, or fungicidal activity. netascientific.com

Synthesis of Novel Agrochemical Compounds

The synthesis of novel agrochemical compounds frequently relies on versatile building blocks like this compound. netascientific.comlookchem.com The presence of a fluorine atom is a particularly desirable feature in modern agrochemicals, as it can enhance metabolic stability and biological efficacy. This compound serves as an important intermediate for producing fluorinated agrochemicals. chemimpex.comnetascientific.com The ability to selectively functionalize the molecule at its three different halogen positions allows researchers to systematically modify structures and study the resulting impact on biological activity, which is a crucial process in optimizing new crop protection agents. netascientific.com

Advanced Organic Synthesis

In the realm of advanced organic synthesis, this compound is recognized as a highly useful and versatile reagent. chemimpex.comnetascientific.com Its utility stems from the differential reactivity of its carbon-halogen bonds, which chemists can exploit to perform sequential cross-coupling and substitution reactions in a controlled manner.

Construction of Complex Functionalized Aromatic Systems

The primary advantage of this compound in synthesis is the distinct reactivity of its three halogen substituents. This allows for the precise and stepwise construction of highly functionalized aromatic systems. netascientific.comossila.com

The carbon-iodine (C-I) and carbon-bromine (C-Br) bonds are particularly amenable to metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. netascientific.com Critically, the C-I bond is more reactive than the C-Br bond in these catalytic cycles. ossila.com This reactivity difference enables chemists to first perform a selective reaction at the iodine-bearing position, followed by a second, different coupling reaction at the bromine position. The carbon-fluorine (C-F) bond is the most stable of the three and is typically unreactive to these coupling conditions, but it can undergo nucleophilic aromatic substitution under specific reaction conditions. ossila.com This orthogonal reactivity provides a powerful strategy for introducing up to three different substituents onto the benzene (B151609) ring, facilitating the synthesis of complex molecular architectures. netascientific.com

Formation of Biaryl Scaffolds

Biaryl scaffolds are a common structural motif in pharmaceuticals and advanced materials. This compound is an effective building block for synthesizing these important structures. chemshuttle.com The compound is frequently used in Suzuki-Miyaura coupling reactions to form biaryl linkages. chemshuttle.com

The selective reactivity of the C-I and C-Br bonds is again central to this application. ossila.comchemshuttle.com A typical synthetic strategy involves a first Suzuki coupling at the more reactive C-I position, followed by a second coupling at the C-Br position with a different boronic acid or ester. This sequential approach allows for the controlled assembly of unsymmetrical biaryl and terphenyl systems.

Table 2: Conceptual Two-Step Synthesis of a Biaryl Compound

| Step | Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate/Product | Purpose |

| 1 | This compound | Arylboronic Acid A | Palladium Catalyst | 4-Bromo-2-fluoro-1-aryl-benzene | Selective coupling at the more reactive C-I position. ossila.com |

| 2 | 4-Bromo-2-fluoro-1-aryl-benzene | Arylboronic Acid B | Palladium Catalyst | 4-Aryl'-2-fluoro-1-aryl-benzene | Coupling at the less reactive C-Br position to complete the biaryl scaffold. chemshuttle.com |

Future Directions and Emerging Research Avenues

Catalyst Development for Enhanced Selectivity and Efficiency

The primary utility of 4-Bromo-2-fluoro-1-iodobenzene lies in its capacity for sequential cross-coupling reactions, leveraging the differential reactivity of the C-I and C-Br bonds. Future catalyst development will be crucial for maximizing the efficiency and selectivity of these transformations.

Research is anticipated to focus on developing palladium-based catalysts with tailored ligand spheres. These advanced catalysts aim to achieve even greater control over regioselectivity, allowing for reactions at the iodine or bromine position with minimal cross-reactivity, even under milder conditions. Solid-supported catalysts are also gaining interest as they offer a more sustainable approach by allowing for easy recovery and reuse, which is economically and environmentally vital for large-scale applications. researchgate.net

Furthermore, the development of catalysts for C-F bond functionalization represents a significant frontier. While traditionally less reactive, activating the C-F bond for nucleophilic aromatic substitution or other transformations without disturbing the other halogens is a key challenge. ossila.com Innovations in this area would unlock novel synthetic pathways.

Table 1: Catalyst Systems for Cross-Coupling Reactions of Halogenated Arenes

| Catalyst System | Target Reaction | Advantages | Research Focus |

|---|---|---|---|

| Palladium complexes with phosphine (B1218219) ligands | Suzuki, Sonogashira, Heck, Buchwald-Hartwig | High efficiency and selectivity for C-I and C-Br bonds. researchgate.net | Development of ligands for lower catalyst loading and milder reaction conditions. |

| Solid-supported Palladium (e.g., on graphene) | Suzuki-Miyaura C-C coupling | Easy recovery, reusability, reduced metal contamination in products. researchgate.net | Improving stability and preventing leaching of the metal. |

| Copper/β-diketone systems | N-arylation of carbazoles | Cost-effective alternative to palladium for specific C-N bond formations. ossila.com | Broadening substrate scope and improving reaction yields. |

Flow Chemistry and Continuous Manufacturing Applications

The synthesis and transformation of polyhalogenated aromatics often involve highly exothermic reactions and the use of hazardous reagents. amt.uk Flow chemistry, or continuous manufacturing, offers a safer, more efficient, and scalable alternative to traditional batch processing. rsc.orgsioc-journal.cn

The application of flow chemistry to reactions involving this compound can offer significant advantages:

Enhanced Safety: By minimizing the volume of reactive intermediates at any given time, the risks associated with exothermic halogenation or nitration reactions are significantly reduced. amt.uk

Precise Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and selectivities. rsc.org This is particularly beneficial for managing the selective reaction of one halogen over another.

Scalability: Processes developed in a lab-scale flow reactor can be more easily and reliably scaled up for industrial production. amt.uk

Future research will likely focus on integrating multi-step syntheses involving this compound into a single, continuous flow process. This could include sequential cross-coupling, nucleophilic aromatic substitution (SNA_r_), and other functionalizations, streamlining the production of complex target molecules. vapourtec.com

Exploration of Novel Reaction Conditions and Reagents

Innovation in reaction conditions and the development of new reagents are set to broaden the synthetic utility of this compound. A key area of development is the use of unconventional, "green" solvents to replace common but toxic options like DMF or dioxane. rsc.org Dihydrolevoglucosenone (Cyrene™), a biodegradable, bio-based solvent, has shown promise in palladium-catalyzed reactions such as Suzuki-Miyaura couplings. rsc.org

The use of water as a reaction medium, often in conjunction with surfactants to form micelles, is another promising green chemistry approach. rsc.org This can facilitate reactions like the synthesis of functionalized aromatics through one-pot cascade sequences. rsc.org Additionally, catalyst-free synthesis methods, for example using poly(ethylene glycol) (PEG) as a sustainable reaction solvent at elevated temperatures, are being explored for constructing functionalized benzene (B151609) derivatives. koreascience.krresearchgate.net

Research into novel reagents is also critical. For instance, developing more efficient and selective fluorinating, brominating, or iodinating agents could simplify the synthesis of the parent compound itself and its derivatives. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

Predicting the regioselectivity of reactions on complex molecules like this compound is a significant challenge. researchgate.net Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to address this, moving organic synthesis toward a more predictive and less empirical science. nih.govacs.org

ML models can be trained on large datasets of chemical reactions to predict outcomes with high accuracy. researchgate.net For electrophilic aromatic substitutions or C-H functionalizations on halogenated arenes, these models can predict the most likely site of reaction, saving significant experimental time and resources. researchgate.netrsc.orgchemrxiv.org